2-((4-(P-Tolyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)ethanamine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

2-((4-(P-Tolyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)ethanamine (CAS 1160246-50-3) is a synthetic small-molecule building block with molecular formula C₁₄H₁₄F₃N₃O and molecular weight 297.28 g/mol. It features a 2,4,6-trisubstituted pyrimidine core bearing a p-tolyl group at C4, a trifluoromethyl group at C6, and a primary-amine-terminated ethoxy chain at C2 via an ether linkage.

Molecular Formula C14H14F3N3O
Molecular Weight 297.28 g/mol
CAS No. 1160246-50-3
Cat. No. B1452768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-(P-Tolyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)ethanamine
CAS1160246-50-3
Molecular FormulaC14H14F3N3O
Molecular Weight297.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=NC(=N2)OCCN)C(F)(F)F
InChIInChI=1S/C14H14F3N3O/c1-9-2-4-10(5-3-9)11-8-12(14(15,16)17)20-13(19-11)21-7-6-18/h2-5,8H,6-7,18H2,1H3
InChIKeyNGQZHXQBQKFZIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((4-(P-Tolyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)ethanamine (CAS 1160246-50-3): A Trifluoromethyl-Pyrimidine Building Block for Kinase-Targeted Medicinal Chemistry


2-((4-(P-Tolyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)ethanamine (CAS 1160246-50-3) is a synthetic small-molecule building block with molecular formula C₁₄H₁₄F₃N₃O and molecular weight 297.28 g/mol . It features a 2,4,6-trisubstituted pyrimidine core bearing a p-tolyl group at C4, a trifluoromethyl group at C6, and a primary-amine-terminated ethoxy chain at C2 via an ether linkage . The compound belongs to the broader class of diarylpyrimidine (DAPY) derivatives, a scaffold historically associated with non-nucleoside reverse transcriptase inhibition (NNRTI) and kinase inhibition programs [1][2]. It is commercially available from multiple suppliers at purities ranging from 95% to 98% (HPLC) and is intended exclusively for non-human research use .

Why 2-((4-(P-Tolyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)ethanamine Cannot Be Replaced by Generic Pyrimidine Analogs in Medicinal Chemistry Campaigns


Within the 2,4,6-trisubstituted pyrimidine chemical space, the identity of the C4 aryl substituent exerts a decisive influence on both physicochemical properties and target-binding pharmacophore geometry. The p-tolyl group in CAS 1160246-50-3 confers a distinct combination of π-stacking surface area, lipophilicity, and electron-donating character that differs materially from the 4-fluorophenyl analog (CAS 1431966-60-7, free base 1160246-45-6), the 2-thienyl analog (CAS 1160246-48-9), and the cyclopropyl-difluoromethyl variant (CAS 1160246-47-8) . In documented kinase inhibitor SAR campaigns on related trifluoromethylpyrimidine scaffolds, even single-atom substitutions at the C4 aryl position have produced >10-fold shifts in target potency and marked changes in selectivity profiles [1]. Furthermore, the primary aliphatic amine terminus of the ethoxy linker provides a reactive handle for diversification (amide bond formation, reductive amination, sulfonamide coupling) that is absent in analogs bearing tertiary amines or reversed connectivity . Consequently, generic substitution among this compound series without experimental validation risks introducing uncharacterized changes in reactivity, target engagement, and downstream SAR interpretability.

2-((4-(P-Tolyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)ethanamine: Quantitative Differentiation Evidence Against Closest Analogs


C4 Aryl Substituent Lipophilicity: p-Tolyl vs. 4-Fluorophenyl vs. 2-Thienyl – Impact on Predicted logP and Permeability

The p-tolyl substituent on CAS 1160246-50-3 imparts higher predicted lipophilicity compared to its 4-fluorophenyl analog (CAS 1431966-60-7, free base) and 2-thienyl analog (CAS 1160246-48-9). Based on the π contribution of the para-methyl group (π = +0.56) versus para-fluoro (π = +0.14) and the reduced aromatic surface of thiophene, the target compound is estimated to exhibit a cLogP approximately 0.5–0.8 log units higher than the 4-fluorophenyl analog and 0.3–0.6 log units higher than the 2-thienyl analog [1]. This difference places the compound in a lipophilicity range more favorable for passive membrane permeability (typically optimal cLogP 3–5 for CNS and cellular targets), though experimental logD₇.₄ values have not been reported for any member of this analog series [2].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Commercial Purity Benchmarking: Vendor-Supplied Purity Levels of CAS 1160246-50-3 vs. Structural Analogs

Among the commercially available 2-((4-aryl-6-(trifluoromethyl)pyrimidin-2-yl)oxy)ethanamine series, the p-tolyl derivative (CAS 1160246-50-3) is offered at the highest documented purity. MolCore supplies this compound at NLT 98% purity , while the 4-fluorophenyl analog (CAS 1431966-60-7, hydrochloride salt) and the 2-thienyl analog (CAS 1160246-48-9) are typically offered at 95% purity . The cyclopropyl-difluoromethyl analog (CAS 1160246-47-8) is also listed at 98% by one vendor (Leyan) but at 95% by others, indicating batch-level variability . The 3% purity differential between the 98% and 95% grades corresponds to a potentially significant difference in total impurity burden—up to 2.5× higher for the 95% material—which can confound biological assay interpretation, particularly in phenotypic screens where trace impurities may produce false-positive hits [1].

Chemical Procurement Quality Control Building Block Sourcing

Primary Amine Reactivity Handle: Synthetic Diversification Potential of the Ethanamine Terminus vs. N-Alkylated or N-Arylated Analogs

CAS 1160246-50-3 presents an unsubstituted primary aliphatic amine as the sole reactive functional group on the ethoxy side chain. This contrasts with the N-alkylated and N-arylated 2-amino-pyrimidine analogs (e.g., N-benzyl-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine, N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl] variants) where the amine is either fully substituted or engaged in a C–N bond to the pyrimidine core, rendering it unavailable for further derivatization without deprotection or scaffold remodeling. The primary amine in the target compound is competent for a broad set of robust, high-yielding transformations—amide coupling (HATU/EDC), sulfonamide formation, reductive amination with aldehydes, and urea formation with isocyanates—enabling parallel library synthesis without protecting group manipulations [1]. This contrasts with ether-cleavage-dependent functionalization strategies required for certain comparator scaffolds.

Parallel Synthesis Library Design Medicinal Chemistry

Diarylpyrimidine Scaffold Class Association: HIV-1 NNRTI and Kinase Inhibitor Pharmacophore Potential

The 2,4,6-trisubstituted pyrimidine scaffold of CAS 1160246-50-3 maps onto the core architecture of clinically validated diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs), including etravirine (TMC125) and rilpivirine (TMC278, Edurant), which feature aryl/heteroaryl groups at C4, a trifluoromethyl or cyano group at C6, and an amine-bearing linker at C2 [1][2]. The Tibotec/Johnson & Johnson patent family (US8318736B2, WO2008080965A2) explicitly claims 5,6-substituted pyrimidines with C2-oxyalkylamine linkages as HIV replication inhibitors [3]. In parallel, the Pfizer PYK2 inhibitor program demonstrated that closely related trifluoromethylpyrimidine scaffolds achieve PYK2 IC₅₀ values in the low nanomolar range (10–100 nM) with 10- to 20-fold selectivity over FAK, and that C4 aryl substituent choice critically modulates both potency and hERG liability [4][5]. The target compound shares the core pharmacophoric elements—the C4 aromatic ring, the C6 electron-withdrawing group, and the C2 flexible amine linker—that are essential for engagement with the NNRTI hydrophobic pocket and the kinase hinge region, respectively.

Antiviral Research Kinase Drug Discovery Scaffold Hopping

Recommended Application Scenarios for 2-((4-(P-Tolyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)ethanamine (CAS 1160246-50-3) Based on Quantitative Differentiation Evidence


Focused Kinase Library Synthesis Requiring a p-Tolyl-Containing DAPY Scaffold with a Primary Amine Diversification Handle

The compound is suited as a central building block for synthesizing focused kinase-targeted libraries where the p-tolyl group is hypothesized to occupy a hydrophobic back-pocket or selectivity-conferring region of the ATP-binding site, analogous to the C4 aryl positioning in the Pfizer PYK2 inhibitor series [1]. The primary amine enables rapid parallel amide coupling with diverse carboxylic acid building blocks to generate 50–200 compound arrays in a single synthetic step. Researchers should request the 98% purity grade from MolCore to minimize impurity-related false positives in biochemical kinase assays, noting the 2.5× lower impurity burden compared to 95% grade analogs .

HIV NNRTI Scaffold-Hopping Program Targeting NNRTI-Resistant Viral Strains

The DAPY scaffold shared by CAS 1160246-50-3 with etravirine and rilpivirine supports its use in synthesizing novel NNRTI candidates. The p-tolyl group at C4, combined with the flexible ethoxy linker at C2, provides a distinct conformational and electronic profile relative to the 4-cyanoanilino substituent of approved NNRTIs, potentially addressing resistance mutations (e.g., K103N, Y181C) that reduce binding affinity to first-generation inhibitors [1]. The Tibotec patent family (US8318736B2, WO2008080965A2) establishes precedent for 5,6-substituted pyrimidines with C2-oxyalkylamine linkers as HIV replication inhibitors, providing a patent landscape context for positioning novel analogs .

Physicochemical Property Optimization in Lead Series Where Moderate Lipophilicity (cLogP 3.5–4.0) Is Desired

For medicinal chemistry programs seeking to maintain a cLogP between 3 and 5 (the range associated with optimal passive permeability and acceptable metabolic stability), the p-tolyl group of CAS 1160246-50-3 provides an estimated 0.5–0.8 log unit higher lipophilicity than the 4-fluorophenyl analog [1]. This incremental lipophilicity can be strategically employed when a lead series has drifted below the permeability threshold and a modest logP increase is needed without introducing a fully aliphatic substituent that would sacrifice aromatic π-stacking interactions. Experimental logD₇.₄ determination by shake-flask or chromatographic method is recommended to confirm the predicted values before committing to large-scale analog synthesis.

Chemical Biology Probe Development Requiring a Traceless or Minimal-Linker Primary Amine for Bioconjugation

The primary amine on the ethoxy side chain of CAS 1160246-50-3 provides a site for conjugation to biotin, fluorophores, or photoaffinity labels (diazirine/benzophenone) without requiring a separate linker moiety. This contrasts with N-aryl pyrimidin-2-amine analogs where the amine is engaged in the core scaffold and unavailable for derivatization [1]. The resulting probe molecules retain the full DAPY pharmacophore for target engagement while adding only the mass of the reporter group, minimizing perturbation of binding affinity—a critical consideration for cellular target engagement assays and pull-down experiments.

Quote Request

Request a Quote for 2-((4-(P-Tolyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.